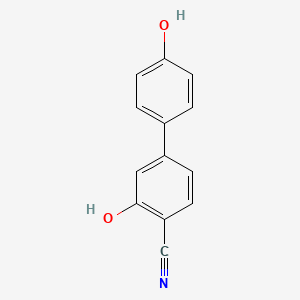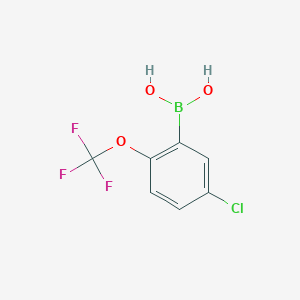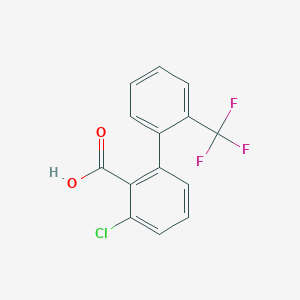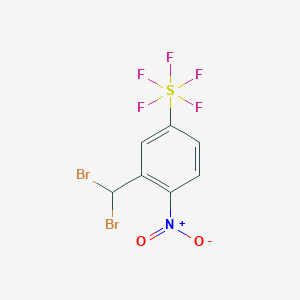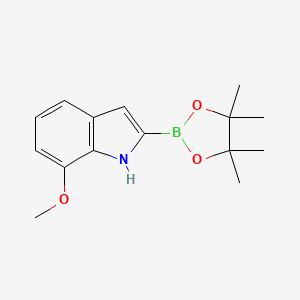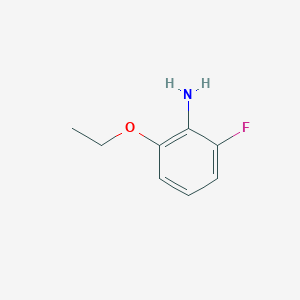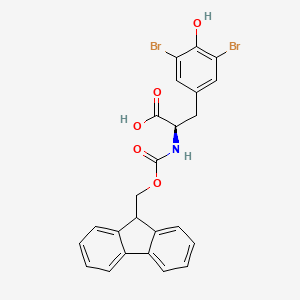
Fmoc-D-Tyr(3,5-Br2)-Oh
Descripción general
Descripción
Fmoc-D-Tyr(3,5-Br2)-Oh, also known as N-alpha-(9-fluorenylmethoxycarbonyl)-3,5-dibromo-D-tyrosine, is a chemical compound with the molecular formula C24H19Br2NO5 . It has a molecular weight of 561.2 g/mol .
Molecular Structure Analysis
The molecular structure of Fmoc-D-Tyr(3,5-Br2)-Oh can be represented by the following SMILES notation:C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@HBr)O)Br)C(=O)O . This notation provides a way to describe the structure of the molecule in text format. Physical And Chemical Properties Analysis
Fmoc-D-Tyr(3,5-Br2)-Oh has a molecular weight of 561.2 g/mol . It has a computed XLogP3-AA value of 5.7, which is a measure of its lipophilicity . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass of the molecule is 560.96095 g/mol .Aplicaciones Científicas De Investigación
Synthesis of Phosphopeptides The synthesis of phosphopeptides has seen advancements with the availability of derivatives such as Fmoc-Tyr(PO3tBu2)-OH, which are preferred for peptide synthesis due to their ease of incorporation and reliability. These derivatives facilitate the generation of complex, multiphosphorylated peptide sequences without steric complications or side reactions (Perich, 1997).
Development of Novel Phosphate Protecting Groups Research on phosphate protecting groups has led to the creation of stable crystals like Fmoc-Tyr[P(O)(NHR)2]-OH, contributing to the stability of P-N bonds during peptide synthesis and allowing for specific cleavage conditions (Ueki et al., 1996).
Tuning Self-Assembly and Hydrogelation Fmoc-protected aromatic amino acids are known for their efficient self-assembly and ability to promote hydrogelation. Research has shown that even minimal atomic substitutions, such as halogenation, can significantly influence the self-assembly rate and the rheological properties of the resultant hydrogel (Ryan et al., 2010).
Hydrogel Applications and Graphene Incorporation Studies have demonstrated the successful incorporation of reduced graphene oxide into peptide-based hydrogels, forming stable hybrid hydrogels. This incorporation does not significantly alter the hydrogel's morphology, as evidenced by various morphological studies, indicating the feasibility of creating nano-hybrid systems with integrated functionalities (Adhikari & Banerjee, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAVNNURVZYVLW-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Tyr(3,5-Br2)-Oh | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



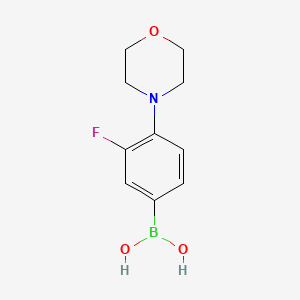
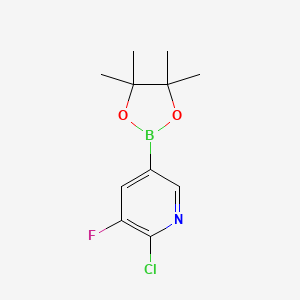
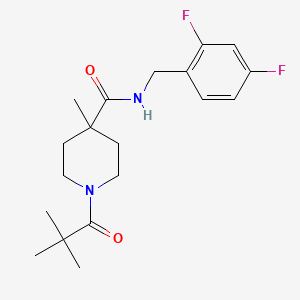
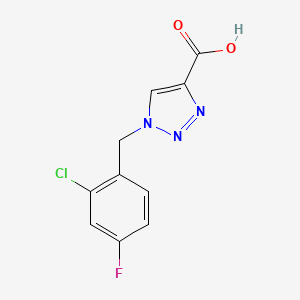
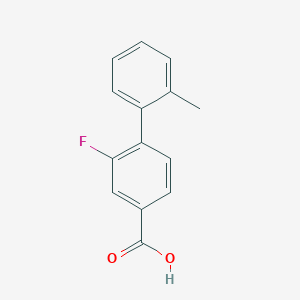
![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B1463862.png)
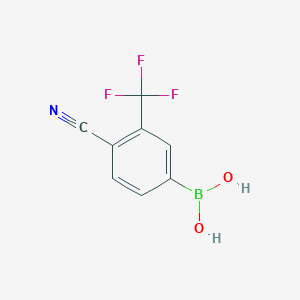
![2-(Dimethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463865.png)
